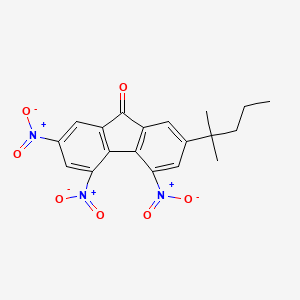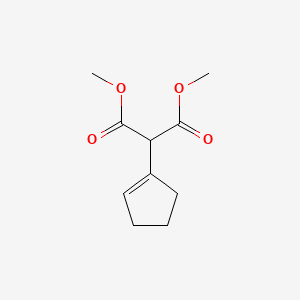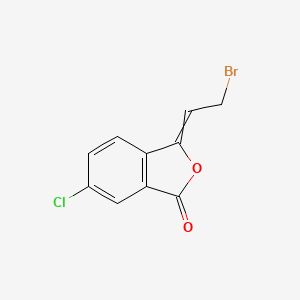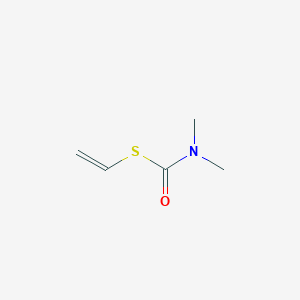
S-Ethenyl dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Ethenyl dimethylcarbamothioate: is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of an ethenyl group attached to a dimethylcarbamothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethenyl dimethylcarbamothioate typically involves the reaction of dimethylthiocarbamoyl chloride with an appropriate ethenyl-containing precursor. The reaction is usually carried out in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in a solvent like dimethylformamide (DMF). The reaction mixture is heated to around 50°C, and the product is precipitated by the addition of water .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: S-Ethenyl dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
Chemistry: S-Ethenyl dimethylcarbamothioate is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of S-Ethenyl dimethylcarbamothioate involves its interaction with nucleophiles, particularly thiol groups in proteins. The compound can form covalent bonds with these groups, leading to the modification of protein function. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling.
Comparaison Avec Des Composés Similaires
- S-Methyl dimethylcarbamothioate
- O-Methyl dimethylcarbamothioate
- S,S’-Dimethyl dithiocarbamate
Comparison: S-Ethenyl dimethylcarbamothioate is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its analogs. For instance, the ethenyl group allows for additional reactions such as polymerization or cross-linking, which are not possible with the methyl or other alkyl derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biological research, and industrial processes. Further research and development could unlock even more applications for this intriguing compound.
Propriétés
Numéro CAS |
89417-21-0 |
|---|---|
Formule moléculaire |
C5H9NOS |
Poids moléculaire |
131.20 g/mol |
Nom IUPAC |
S-ethenyl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C5H9NOS/c1-4-8-5(7)6(2)3/h4H,1H2,2-3H3 |
Clé InChI |
ANLONEAZXUZJIP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)SC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}-1H-1,2,4-triazole](/img/structure/B14396596.png)
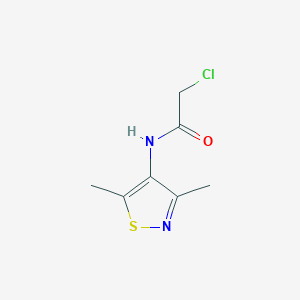

![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)
![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)
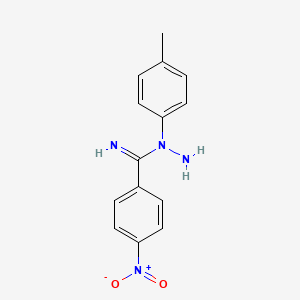
![Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate](/img/structure/B14396628.png)
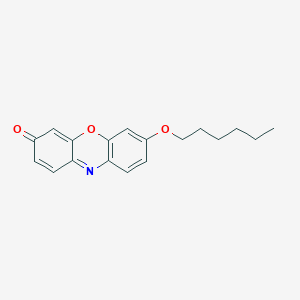
![[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene](/img/structure/B14396637.png)
![N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide](/img/structure/B14396639.png)
![tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate](/img/structure/B14396642.png)
